5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a thiophene ring, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS).
Sulfonamide Formation: Sulfonyl chlorides and bases like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylbenzyl alcohol: Shares the bromine and methylbenzyl groups but lacks the pyrazole and thiophene rings.
2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains similar structural elements but with a fluorophenyl group instead of the pyrazole ring.
Uniqueness
5-BROMO-N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to the combination of the bromine atom, pyrazole ring, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c1-11-4-2-3-5-12(11)9-19-10-13(8-17-19)18-23(20,21)15-7-6-14(16)22-15/h2-8,10,18H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRMQNTRZKLHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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